molecular formula CH3BF3K B1592534 Potassium methyltrifluoroborate CAS No. 13862-28-7

Potassium methyltrifluoroborate

Cat. No. B1592534
CAS RN: 13862-28-7
M. Wt: 121.94 g/mol
InChI Key: XMQFVHVGFQJMFF-UHFFFAOYSA-N
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Description

Potassium Methyltrifluoroborate is a white crystalline solid . It is an important reagent used in organic synthesis . It is a nucleophilic coupling partner in palladium-catalyzed cross-coupling .


Synthesis Analysis

Potassium Methyltrifluoroborate is prepared by treating trimethylboroxine with KHF2 . It has emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .


Molecular Structure Analysis

The molecular formula of Potassium Methyltrifluoroborate is CH3BF3K . Its average mass is 121.939 Da and its monoisotopic mass is 121.991699 Da .


Chemical Reactions Analysis

Potassium Methyltrifluoroborate is used in the Suzuki-Miyaura cross-coupling reaction . It is also used in the methylation via cross-coupling of Potassium Methyltrifluoroborate .


Physical And Chemical Properties Analysis

Potassium Methyltrifluoroborate is a white crystalline solid . It is soluble in H2O, acetone/MeOH mixtures .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Potassium methyltrifluoroborate has shown significant utility in catalytic applications, particularly in organic synthesis. A key example is its use in palladium-catalyzed cross-coupling reactions, as demonstrated by Nadaf and Seapy (2014), who synthesized potassium N-methyltrifluoroborate isoindolin-1-one and used it in Suzuki–Miyaura palladium-catalyzed cross-coupling reactions with aryl and heteroaryl chlorides (Nadaf & Seapy, 2014). Additionally, Molander and Elia (2006) reported the effectiveness of potassium aryltrifluoroborates in similar cross-coupling reactions, highlighting their stability and functional group tolerance (Molander & Elia, 2006).

CO2 Separation Technology

Lee and Kang (2021) explored the application of potassium tetrafluoroborate in CO2 separation technology. They incorporated it into a polymer electrolyte membrane, resulting in a significant improvement in CO2 separation performance, demonstrating its potential in environmental applications (Lee & Kang, 2021).

Fluorine Compounds and Industrial Applications

J. Papcun (2000) discussed the use of potassium fluoride, a compound related to potassium methyltrifluoroborate, in various industrial applications, including in silver solder fluxes and as a catalyst in polyurethane foam production (Papcun, 2000).

Allylation and Diastereoselective Synthesis

Sze-Wan Li and Batey (2004) investigated the use of potassium allyl- and crotyltrifluoroborates for allylation and diastereoselective synthesis, highlighting their stability and effectiveness in producing homoallylic amines (Li & Batey, 2004).

Synthesis of Functionalized Organotrifluoroborates

Molander and Ham (2006) developed methods for the preparation of potassium bromo- and iodomethyltrifluoroborates, which are crucial in the synthesis of functionalized organotrifluoroborates, an important class of compounds in organic chemistry (Molander & Ham, 2006).

Room-Temperature Ionic Liquids

Landmann et al. (2018) reported on the synthesis of potassium perfluoroalkyltricyanoborates and their use as building blocks for low-viscosity ionic liquids, which have applications in electrochemical devices and solar cells (Landmann et al., 2018).

Future Directions

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . These substrates are easily prepared and most of them are indefinitely stable to air and moisture .

properties

IUPAC Name

potassium;trifluoro(methyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFVHVGFQJMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635655
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium methyltrifluoroborate

CAS RN

13862-28-7
Record name Borate(1-), trifluoromethyl-, potassium, (T-4)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(methyl)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(methyl)borate
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Citations

For This Compound
80
Citations
GA Molander, DL Sandrock - Current opinion in drug discovery & …, 2009 - ncbi.nlm.nih.gov
… -coupling of potassium methyltrifluoroborate with bromide … of halopurines with potassium methyltrifluoroborate to generate … the cross-coupling of potassium methyltrifluoroborate with 6-…
Number of citations: 125 www.ncbi.nlm.nih.gov
S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
Organometallic reagents (RM) are of increasing importance not only for organometallic chemists but also in organic chemistry and pharmaceutical synthesis and to access organic …
Number of citations: 780 pubs.acs.org
GA Molander, CS Yun, M Ribagorda… - The Journal of Organic …, 2003 - ACS Publications
… In summary, we have synthesized new potassium alkyltrifluoroborates from potassium methyltrifluoroborate to alkyltrifluoroborates with different heteroatoms present in the alkyl chain. …
Number of citations: 209 pubs.acs.org
HA Stefani, R Cella, AS Vieira - Tetrahedron, 2007 - academia.edu
… Potassium methyltrifluoroborate salt 64 was readily prepared from commercially available trimethylboroxine 63 by treatment with KHF2 at room temperature in MeCN/ H2O solution (…
Number of citations: 340 www.academia.edu
E Davenport, DE Negru, G Badman, DM Lindsay… - ACS …, 2023 - ACS Publications
… methylation of aryl chlorides, using potassium methyltrifluoroborate as the methyl source. … outlined above, we proposed that potassium methyltrifluoroborate had the potential to be an …
Number of citations: 8 pubs.acs.org
KA Nikiforova, EV Romanenko - … и молодых ученых, 20–23 мая …, 2019 - earchive.tpu.ru
… As a model substrate, we selected potassium methyltrifluoroborate and potassium (3-butynyl) … On the other hand, the arylation of potassium methyltrifluoroborate required the increased …
Number of citations: 2 earchive.tpu.ru
R Kumar, R Sharma, R Kumar, U Sharma - Organic letters, 2019 - ACS Publications
… Next, substituted 8-methylquinolines (1) were reacted with potassium methyltrifluoroborate (2a) under the best developed reaction condition (Scheme 2). The methyl substituents at …
Number of citations: 25 pubs.acs.org
J Zhang, F Zhu, G Tian, X Jiang… - … Process Research & …, 2020 - ACS Publications
… Moreover, in terms of cost and commercial availability, methylboronic acid displayed obvious merits over methyl boronic acid pinacol ester and potassium methyltrifluoroborate. …
Number of citations: 7 pubs.acs.org
FLB Bathie, CJ Bowen, CA Hutton… - … in Mass Spectrometry, 2018 - Wiley Online Library
… The following potassium organotrifluoroborates salts, RBF 3 K, were sourced from Sigma Aldrich and used without further purification, where R =: CH 3 , potassium methyltrifluoroborate, …
MTG Jongmans, B Schuur… - Industrial & engineering …, 2011 - ACS Publications
The separation of ethylbenzene from styrene by distillation is very energy-intensive, because of the low relative volatility (1.3–1.4). Extractive distillation is a promising alternative to …
Number of citations: 83 pubs.acs.org

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